4-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
Description
4-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide scaffold substituted with a methylthio (-SMe) group at the para position. The amine group is attached to a 4,5,6,7-tetrahydrobenzo[d]thiazole moiety, a bicyclic system with a sulfur-containing thiazole ring fused to a partially hydrogenated benzene ring.
Properties
IUPAC Name |
4-methylsulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-19-11-8-6-10(7-9-11)14(18)17-15-16-12-4-2-3-5-13(12)20-15/h6-9H,2-5H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUUBLDXOSKGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation.
Mode of Action
The compound interacts with CK2 and GSK3β, inhibiting their activity. This prevents the phosphorylation and subsequent deactivation of PTEN. The inhibition of these kinases is essential to prevent PTEN deactivation more efficiently.
Biochemical Pathways
The compound affects the biochemical pathways involving CK2 and GSK3β. By inhibiting these kinases, it prevents the phosphorylation of PTEN, thereby maintaining the activity of this tumor suppressor protein. This can lead to the suppression of tumor growth and proliferation.
Result of Action
The inhibition of CK2 and GSK3β by the compound leads to the maintenance of PTEN activity. This can result in the suppression of tumor growth and proliferation. The compound has shown promising results in cytotoxic screening, indicating its potential as an anticancer agent.
Biological Activity
4-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a tetrahydrobenzo[d]thiazole moiety with a methylthio group, contributing to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₈N₂OS₂
- Molecular Weight : 318.45 g/mol
Biological Activities
The compound exhibits several notable biological activities:
-
Anticancer Activity :
- Mechanism : The compound shows selectivity towards cancer cells, potentially due to its ability to interfere with cellular signaling pathways involved in tumor growth and proliferation.
- Case Study : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines while maintaining low cytotoxicity against normal cells.
-
Antimicrobial Activity :
- Mechanism : The compound has been evaluated for its efficacy against various pathogens, including bacteria and fungi. Its thiazole structure is known to enhance antimicrobial properties.
- Research Findings : Studies indicate that this compound exhibits potent activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
-
Anti-inflammatory Properties :
- Mechanism : It inhibits cyclooxygenase (COX) enzymes involved in the inflammatory process.
- Research Findings : The compound has shown significant inhibition of COX-1 and COX-2 enzymes in vitro, indicating its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Tetrahydrobenzo[d]thiazole moiety | Enhances lipophilicity and bioavailability |
| Methylthio group | Increases selectivity towards cancer cells |
Comparative Analysis
To understand the biological activity better, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide | C₁₅H₁₆N₂OS | Anti-inflammatory |
| N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-benzoylbenzamide | C₂₉H₂₂N₂O₂S₂ | Anticancer |
| 4-(Methylsulfanyl)-N-(6-methylbenzothiazol-2-yl)benzamide | C₁₇H₂₀N₂OS | Antibacterial and anticancer |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The benzamide and tetrahydrobenzo[d]thiazole framework is highly tunable. Key analogs and their substituent-driven differences are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The methylthio group in the target compound enhances lipophilicity compared to methoxy or carboxy groups in analogs like 4i or 3,4,5-trimethoxy derivatives. This may improve membrane permeability but reduce solubility .
- Spectral Signatures : In analogs such as 4i, IR spectra confirm carbonyl (C=O) stretches at ~1660 cm⁻¹, while ¹H NMR aromatic proton resonances appear between δ 7.8–8.1 ppm, consistent with electron-withdrawing substituents .
Key Observations :
- Kinase Inhibition : Analogs like 4i demonstrate potent dual inhibition of CK2 and GSK3β kinases, critical in cancer cell proliferation. The methylthio group’s electron-rich sulfur atom may similarly enhance target binding in the parent compound .
- Therapeutic Hypotheses : The 3,4-dimethoxy analog (Compound 31) is explored for COPD, suggesting that substituent polarity and steric bulk influence target selectivity .
Q & A
Q. How to address solubility issues in biological assays?
- Method : Optimize solubility using co-solvents (e.g., 0.1% DMSO) or nanoparticle formulations . Determine solubility via HPLC-UV in PBS (pH 7.4). For in vivo studies, use prodrug strategies (e.g., esterification of the benzamide group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
